molecular formula C8H10N2O2 B2552736 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid CAS No. 2090818-47-4

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2552736
CAS No.: 2090818-47-4
M. Wt: 166.18
InChI Key: AIVXTNDPSFERJL-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions The chemical compound 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid plays a significant role in the field of organic synthesis, providing insights into the dynamics of cyclobutene electrocyclic reactions. In a notable study, the thermolysis of methyl 3-formylcyclobutene-3-carboxylate synthesized from cyclobutane-1,1-dicarboxylic acid led to the formation of methyl (2H)-pyrane-5-carboxylate. This reaction, confirming theoretical predictions, showcased the control ester and formyl groups exert on torquoselectivity during the electrocyclic process (Niwayama & Houk, 1992).

Structural Characterization and Differentiation Research chemicals, including novel pyrazole derivatives, have been synthesized and characterized to explore their potential applications. For instance, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, known as 3,5-AB-CHMFUPPYCA, was identified and differentiated from its regioisomer through specific synthetic routes. This study emphasized the importance of accurate characterization and the potential for mislabeling among research chemicals (McLaughlin et al., 2016).

Antioxidant Properties and Computational Analysis The antioxidant properties of novel pyrazole derivatives have been investigated, contributing to the understanding of their potential therapeutic applications. A study on ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate revealed its antioxidant capabilities through DPPH and hydroxyl radical scavenging methods. Computational analysis, including Hirshfeld surface and DFT calculations, supported the experimental findings, indicating a promising avenue for the development of new antioxidants (Naveen et al., 2021).

Anticancer Activity of Organometallic Complexes Organometallic complexes containing pyrazole derivatives have been explored for their anticancer properties. Compounds synthesized with 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines demonstrated potential as cyclin-dependent kinase (Cdk) inhibitors, offering a pathway for the development of novel anticancer agents. The comprehensive characterization of these compounds, including their synthesis, cytotoxicity, and Cdk inhibitory activity, highlights the therapeutic potential of pyrazole-based organometallics (Stepanenko et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)6-2-5-9-10-6/h2,5H,1,3-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVXTNDPSFERJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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